(S)-Verapamil Hydrochloride: A Stereospecific Examination of its Pharmacological Profile
(S)-Verapamil Hydrochloride: A Stereospecific Examination of its Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Verapamil (B1683045), a phenylalkylamine derivative, is a widely utilized calcium channel blocker in the management of cardiovascular diseases such as hypertension, angina pectoris, and cardiac arrhythmias.[1][2][3] Marketed as a racemic mixture, it comprises equal parts of the (S)- and (R)-enantiomers.[4] However, these stereoisomers exhibit distinct pharmacological and pharmacokinetic properties, with the (S)-enantiomer being significantly more potent in its primary therapeutic action.[5][6][7] This technical guide provides a comprehensive overview of the stereospecific effects of (S)-Verapamil hydrochloride, focusing on its differential pharmacology, pharmacokinetics, and underlying mechanisms of action. Detailed experimental protocols for chiral separation and analysis are also presented to facilitate further research in this area.
Stereoselective Pharmacodynamics
The therapeutic efficacy of racemic verapamil is predominantly attributed to the (S)-enantiomer due to its greater potency in blocking L-type calcium channels.[6][8] This stereoselectivity is evident in various cardiovascular effects.
(S)-Verapamil is approximately 20 times more potent than (R)-Verapamil in its negative dromotropic effects on atrioventricular (AV) node conduction, as evidenced by the prolongation of the PR interval in the surface ECG.[7][9] In contrast, (R)-verapamil has been shown to cause a more significant reduction in mean arterial pressure compared to the (S)-enantiomer at therapeutic concentrations.[7][9]
The inhibitory potency of verapamil enantiomers also differs depending on the specific agonist and tissue. For instance, KCl- and clonidine-induced contractions in rabbit aortic rings are inhibited in a stereoselective manner, with the (S)-isomer being more potent.[10] However, the inhibition of norepinephrine- or phenylephrine-induced contractions is not stereoselective.[10] In rat aorta and colon, the order of potency for relaxing KCl-induced contractions is (S)-Verapamil > (R)-Verapamil.[11] Interestingly, (R)-Verapamil shows selectivity for the colon, suggesting its potential as an intestinal selective calcium entry blocker.[11]
While the primary mechanism of action is the blockade of L-type calcium channels, verapamil also interacts with other ion channels, including Kv voltage-gated potassium channels.[2] Furthermore, verapamil is an inhibitor of the P-glycoprotein (P-gp) drug efflux pump.[4][8] Notably, both (S)- and (R)-verapamil are equally effective in modulating drug transport by P-glycoprotein, indicating a lack of stereoselectivity in this interaction.[12]
Quantitative Pharmacodynamic Data
| Parameter | (S)-Verapamil | (R)-Verapamil | Reference |
| Negative Dromotropic Effect Potency Ratio (PR Interval Prolongation) | ~20 | 1 | [7][9] |
| Negative Inotropic Effect (Human Ventricular Strips, IC50) | 0.4 µM | 3 µM | [13] |
| Relaxation of KCl-induced contractions in Rat Aorta (Potency Order) | More Potent | Less Potent | [11] |
| Relaxation of KCl-induced contractions in Rat Colon (Potency Order) | More Potent | Less Potent | [11] |
| P-glycoprotein Inhibition | Equally Effective | Equally Effective | [12] |
Stereoselective Pharmacokinetics
The disposition of verapamil enantiomers in the body is also stereoselective, leading to different plasma concentrations of (S)- and (R)-Verapamil after oral administration of the racemate.[5][14] This is primarily due to stereoselective first-pass metabolism in the liver.[14]
In humans, after oral administration, the plasma concentration of (R)-verapamil is typically higher than that of (S)-verapamil, with a reported ratio of about 5:1.[9] This is because (S)-verapamil undergoes more extensive first-pass metabolism.[15] Consequently, the bioavailability of (S)-verapamil is lower than that of (R)-verapamil.[15]
In contrast, studies in rats have shown that the apparent oral bioavailability of (S)-verapamil is greater than that of (R)-verapamil.[14] This highlights species-specific differences in stereoselective metabolism.
Quantitative Pharmacokinetic Data (Human)
| Parameter | (S)-Verapamil | (R)-Verapamil | Reference |
| Systemic Clearance (Intravenous) | Substantially Higher | Lower | [15] |
| Apparent Oral Bioavailability | Substantially Less | Higher | [15] |
| Plasma Protein Binding (fu) | 0.11 | 0.064 | [15] |
| Plasma Concentration Ratio (Oral Racemate) | 1 | ~5 | [9] |
Experimental Protocols
Accurate assessment of the stereospecific effects of verapamil relies on robust methods for the chiral separation and quantification of its enantiomers. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the most commonly employed techniques.
Chiral Separation of Verapamil Enantiomers by HPLC
This protocol provides a general framework for the enantioselective analysis of verapamil in biological matrices. Specific parameters may require optimization based on the available instrumentation and sample type.
a. Sample Preparation (Solid Phase Extraction - SPE)
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the plasma sample (pre-treated with an internal standard such as propranolol) onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
b. Chromatographic Conditions
-
Chiral Column: A core-shell isopropyl carbamate (B1207046) cyclofructan 6 column (e.g., LarihcShell-P) is a modern option offering rapid and efficient separation.[16] Other suitable columns include Chiralcel OJ, Chiralpak AD, and Chiralcel OD-R.[17]
-
Mobile Phase: A polar organic mobile phase is often used. An example composition is acetonitrile/methanol/trifluoroacetic acid/triethylamine (e.g., 98:2:0.05:0.025, v/v/v/v).[16]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Detection: Fluorescence detection is commonly used with excitation and emission wavelengths set at approximately 280 nm and 313 nm, respectively.[16]
-
Elution Order: The elution order of the enantiomers depends on the specific chiral stationary phase and mobile phase used. For example, with a LarihcShell-P column, (S)-(-)-verapamil elutes before (R)-(+)-verapamil.[16]
Chiral Separation of Verapamil Enantiomers by Capillary Electrophoresis (CE)
CE offers an alternative approach for the enantioseparation of verapamil.
a. Sample Preparation
-
Serum samples can be prepared by liquid-liquid extraction with hexane (B92381) at a pH of 9. The organic layer is then evaporated and the residue is reconstituted in the CE buffer.
b. Electrophoretic Conditions
-
Chiral Selector: Cyclodextrins (CDs) are commonly used as chiral selectors. Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) has been identified as an effective selector.[1]
-
Background Electrolyte (BGE): The composition of the BGE, including buffer type, pH, and concentration of the chiral selector, needs to be optimized for optimal resolution.
-
Voltage: A high separation voltage is typically applied.
-
Detection: UV detection at an appropriate wavelength is commonly used.
-
Migration Order: The migration order depends on the interaction between the enantiomers and the chiral selector. With TM-β-CD, R-Verapamil has been reported to migrate before S-Verapamil.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of verapamil is the blockade of voltage-dependent L-type calcium channels.[2][18][19] These channels are crucial for muscle contraction and are abundant in cardiac and vascular smooth muscle cells.[8]
By inhibiting the influx of calcium ions into these cells, verapamil exerts several key effects:
-
Negative Inotropic Effect: Reduced calcium influx into myocardial cells leads to a decrease in the force of heart muscle contraction.[19]
-
Negative Chronotropic and Dromotropic Effects: Inhibition of calcium channels in the sinoatrial (SA) and atrioventricular (AV) nodes slows the heart rate and conduction of electrical impulses.[19]
-
Vasodilation: Relaxation of vascular smooth muscle due to decreased intracellular calcium results in the widening of blood vessels, leading to reduced blood pressure.[2]
The stereoselectivity of verapamil's pharmacological effects arises from the differential binding of the (S)- and (R)-enantiomers to the L-type calcium channel. The (S)-enantiomer exhibits a higher affinity for the channel, resulting in its greater potency.
Caption: Mechanism of action of Verapamil enantiomers on L-type calcium channels.
Interaction with P-glycoprotein
Verapamil is a well-known inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells and influences the pharmacokinetics of many drugs.[20][21] Verapamil can increase the intracellular concentration of P-gp substrates by inhibiting their efflux.[20] Interestingly, this inhibitory effect on P-gp is not stereoselective, with both (S)- and (R)-verapamil demonstrating similar potency.[12]
Caption: Non-stereoselective inhibition of P-glycoprotein by Verapamil enantiomers.
Conclusion
The pharmacological and pharmacokinetic profiles of verapamil are markedly stereospecific. The (S)-enantiomer is the primary contributor to the therapeutic calcium channel blocking effects, exhibiting significantly greater potency than the (R)-enantiomer. Conversely, the disposition of the enantiomers is also stereoselective, leading to different plasma concentrations after oral administration of the racemate. A thorough understanding of these stereospecific effects is crucial for optimizing therapeutic strategies and for the design of future drug development studies. The provided experimental protocols offer a foundation for researchers to accurately investigate the distinct properties of each verapamil enantiomer.
References
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